Bisindolylmaleimide i

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protein Kinase C (PKC) Inhibition

BIM-I functions primarily as a potent and selective inhibitor of Protein Kinase C (PKC) [, ]. PKC is a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival. BIM-I specifically targets the ATP-binding site of PKC isoforms α, βⅠ, βⅡ, and γ, exhibiting high inhibitory activity with IC50 values in the low nanomolar range (10-20 nM) [, ]. This selectivity makes BIM-I a valuable tool for studying PKC signaling pathways in isolation from other kinases.

Advantages over Other PKC Inhibitors

Compared to other PKC inhibitors like staurosporine, BIM-I offers several advantages:

- Greater Selectivity: BIM-I displays significantly higher selectivity for PKC isoforms compared to other kinases, minimizing off-target effects that can complicate research data [, ].

- Cell Permeability: BIM-I readily crosses cell membranes, allowing for its application in live cell studies to investigate PKC function within intact cellular systems [].

- Reversibility: BIM-I's inhibitory effect on PKC is reversible, enabling researchers to observe the resumption of PKC activity after BIM-I washout [].

Applications in Research

BIM-I's properties make it a valuable tool for various scientific research endeavors:

- Investigating PKC Signaling: Researchers can utilize BIM-I to dissect the specific roles of PKC isoforms in diverse cellular processes. By inhibiting PKC activity, scientists can observe the resulting changes in cell behavior and identify downstream targets of PKC signaling [, ].

- Studying Diseases: PKC has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. BIM-I can be used to explore the contribution of PKC to these pathologies and potentially identify novel therapeutic targets [].

- Developing New Drugs: Research using BIM-I can inform the development of more specific and effective PKC inhibitors as potential drugs for diseases associated with PKC dysregulation.

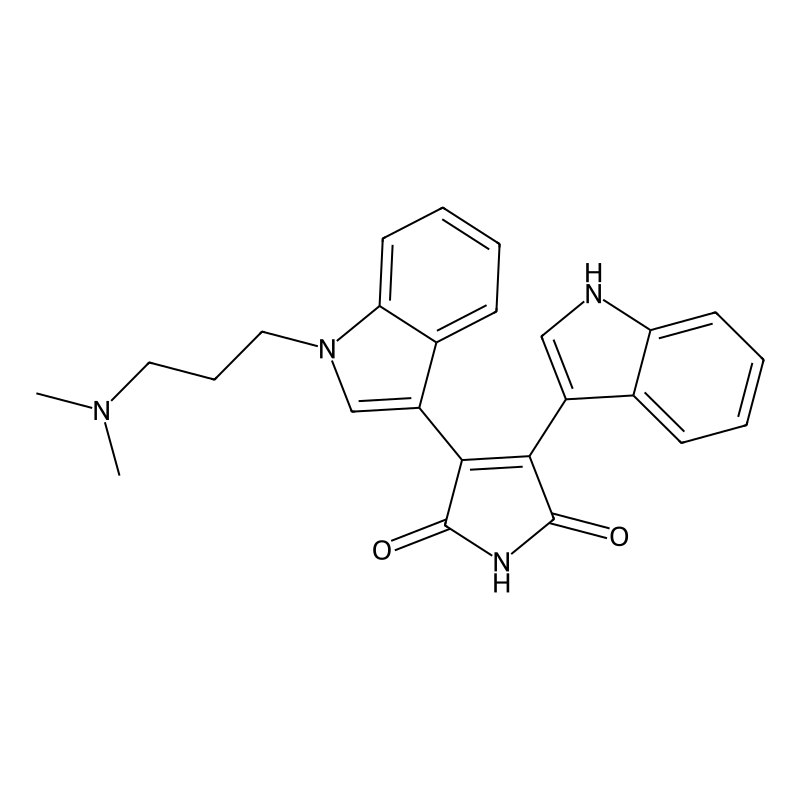

Bisindolylmaleimide I is a synthetic compound characterized by its unique structure, which includes two indole rings and a maleimide moiety. Its chemical formula is CHNO, and it has a molecular weight of approximately 412.48 g/mol. This compound is recognized primarily for its role as a potent inhibitor of protein kinase C, a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis . Bisindolylmaleimide I is also known by other names, including GF109203X and Go6850 .

Bisindolylmaleimide I exhibits significant biological activity as an inhibitor of protein kinase C, specifically targeting the enzyme's ATP-binding site. This inhibition has been linked to various physiological effects, including modulation of cell signaling pathways involved in cell growth and survival . The compound has shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines, making it a subject of interest in cancer research .

The synthesis of Bisindolylmaleimide I can be achieved through several methods:

- Suzuki Cross-Coupling Reaction: This method involves coupling indole derivatives with maleimides to form bisindolylmaleimides. The use of palladium catalysts enhances the efficiency of this reaction .

- Grignard Reactions: Indole Grignard reagents can react with preformed maleimides to yield bisindolylmaleimides under specific solvent conditions, leading to varying yields depending on the reaction environment .

- Direct Condensation: Another approach involves direct condensation reactions between indole derivatives and maleic anhydride or similar compounds, although this may require protective group strategies due to the reactivity of indole nitrogens .

The primary applications of Bisindolylmaleimide I include:

- Cancer Research: Due to its inhibitory effects on protein kinase C, it is studied for potential therapeutic applications in cancer treatment.

- Neuroscience: It is utilized in studies related to cellular signaling pathways that affect neuronal growth and differentiation .

- Pharmacological Research: As a selective inhibitor, it serves as a tool compound for understanding the role of protein kinase C in various biological processes.

Interaction studies have demonstrated that Bisindolylmaleimide I selectively binds to protein kinase C isoforms, influencing their activity and downstream signaling pathways. Research indicates that it can modulate various substrates phosphorylated by protein kinase C, impacting processes such as gene expression and cellular response to external stimuli . Additionally, it has been shown to interfere with other serine/threonine kinases, suggesting broader implications for its use in pharmacological contexts.

Several compounds share structural similarities with Bisindolylmaleimide I, particularly within the class of indole-based inhibitors. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bisindolylmaleimide II | Similar indole-maleimide framework | Exhibits different selectivity for protein kinase C isoforms |

| Indolylmaleimide | Contains one indole ring | Less potent than Bisindolylmaleimide I in PKC inhibition |

| BMA155 | Derivative with modified indole structure | Shows superior activity against HepG-2 cells |

| GF109203 | Same core structure as Bisindolylmaleimide I | Often used interchangeably; serves as a reference compound |

Bisindolylmaleimide I's unique combination of two indole rings provides enhanced binding affinity and specificity towards protein kinase C compared to its analogs, making it a valuable compound in both research and potential therapeutic applications .

Adenosine Triphosphate-Binding Site Competition

Bisindolylmaleimide I functions as a competitive inhibitor of protein kinase C through direct interaction with the adenosine triphosphate-binding site within the catalytic domain of protein kinase C isoforms [1]. The compound demonstrates competitive inhibition kinetics with respect to adenosine triphosphate, exhibiting a Ki value of 14 ± 3 nanomolar [1]. This competitive mechanism involves direct binding to the adenosine triphosphate-binding pocket, effectively blocking the essential cofactor required for protein kinase C catalytic activity [2].

The inhibition mechanism operates through state-dependent binding, where bisindolylmaleimide I preferentially targets activated protein kinase C and stabilizes the enzyme in its activated conformation [3] [4]. This unique binding characteristic leads to transient activation followed by prolonged deactivation of protein kinase C in the presence of the inhibitor [3]. The compound's interaction with the adenosine triphosphate-binding site involves conformational changes that maintain the kinase in a configuration that prevents substrate phosphorylation while preserving the activated state structure [3].

Bisindolylmaleimide I operates through a mechanism that involves competitive inhibition at the adenosine triphosphate-binding site, where the compound competes directly with adenosine triphosphate for binding to the catalytic domain [2]. The inhibitor's binding affinity for the adenosine triphosphate pocket is characterized by rapid association and dissociation kinetics, with association and dissociation rate constants of 18.4 micromolar⁻¹ second⁻¹ and 4.7 second⁻¹, respectively, when tested against voltage-dependent potassium channels [5]. This competitive binding mechanism effectively prevents the phosphorylation of protein kinase C substrates by blocking adenosine triphosphate access to the catalytic site [2].

Isozyme Selectivity

The selectivity profile of bisindolylmaleimide I across protein kinase C isoforms demonstrates significant variation in inhibitory potency. The compound exhibits highest potency against protein kinase C-α with an IC₅₀ value of 8.4 nanomolar, followed by protein kinase C-β₁ with an IC₅₀ of 18.0 nanomolar [6]. Moderate inhibitory activity is observed against protein kinase C-ε (IC₅₀ = 132 nanomolar) and protein kinase C-δ (IC₅₀ = 210 nanomolar), while significantly reduced potency is demonstrated against protein kinase C-ζ (IC₅₀ = 5.8 micromolar) [6].

Comparative analysis of bisindolylmaleimide selectivity reveals that all compounds in this class demonstrate preferential inhibition of protein kinase C-α over other isoenzymes examined [7] [8]. This selectivity pattern contrasts with the indolocarbazole staurosporine, which exhibits broader kinase inhibition [7]. The enhanced selectivity for conventional protein kinase C isoforms (α, β, γ) compared to novel isoforms (δ, ε) and atypical isoforms (ζ) reflects structural differences in the adenosine triphosphate-binding sites of these enzyme subfamilies [7].

The isoform selectivity of bisindolylmaleimide I is particularly pronounced when comparing conventional and novel protein kinase C subtypes. Compounds bearing conformationally restricted side chains demonstrate reduced activity against protein kinase C-ε, with some derivatives showing 10-fold selectivity for protein kinase C-α and 4-fold selectivity for protein kinase C-β₁ over protein kinase C-ε [7]. This selectivity pattern suggests that structural modifications of the bisindolylmaleimide scaffold can be used to fine-tune isoform specificity within the protein kinase C family.

Cross-Reactivity with Non-Protein Kinase C Kinases

Glycogen Synthase Kinase-3 Inhibition

Bisindolylmaleimide I demonstrates significant cross-reactivity with glycogen synthase kinase-3, functioning as a potent inhibitor of this metabolically important enzyme [9] [10]. The compound inhibits glycogen synthase kinase-3 activity with IC₅₀ values of 360 nanomolar in cell lysates and 170 nanomolar in glycogen synthase kinase-3β immunoprecipitates derived from rat epididymal adipocytes [9]. This inhibitory activity represents a direct interaction with glycogen synthase kinase-3, independent of protein kinase C-mediated pathways [9].

The inhibition of glycogen synthase kinase-3 by bisindolylmaleimide I occurs through direct binding to the enzyme's adenosine triphosphate-binding site, similar to its mechanism of protein kinase C inhibition [9]. Pretreatment of adipocytes with bisindolylmaleimide I at 5 micromolar concentration reduces glycogen synthase kinase-3 activity in total cell lysates to 25.1 ± 4.3% of control levels [9]. This dual inhibition of protein kinase C and glycogen synthase kinase-3 may explain previously reported insulin-like effects of bisindolylmaleimide I on glycogen synthase activity [9].

The cross-reactivity with glycogen synthase kinase-3 has been demonstrated across multiple bisindolylmaleimide derivatives, with structure-activity relationships indicating that specific functional groups are required for glycogen synthase kinase-3 inhibition [9]. Bisindolylmaleimide V, which lacks the functional groups present in bisindolylmaleimide I, shows minimal effect on glycogen synthase kinase-3 activity, confirming the specificity of this interaction [9]. The clinical significance of this cross-reactivity extends to metabolic regulation, where glycogen synthase kinase-3 inhibition contributes to glucose homeostasis and insulin sensitivity [11].

Proviral Integration Site for Moloney Murine Leukemia Virus-1 Kinase Interaction Dynamics

Bisindolylmaleimide I exhibits inhibitory activity against proviral integration site for Moloney murine leukemia virus-1 kinase, as demonstrated through structure-activity relationship studies and crystallographic analysis [12]. The three-dimensional structure of proviral integration site for Moloney murine leukemia virus-1 kinase in complex with bisindolylmaleimide I reveals specific binding interactions within the unique hinge region of this kinase [12]. This interaction is particularly significant given the distinctive structural features of proviral integration site for Moloney murine leukemia virus-1 kinase, which lacks a second hydrogen bond donor in its hinge region compared to other kinases [12].

The binding of bisindolylmaleimide I to proviral integration site for Moloney murine leukemia virus-1 kinase involves multiple interaction points within the adenosine triphosphate-binding site, contributing to the compound's ability to inhibit this proto-oncogene kinase [12]. The inhibition of proviral integration site for Moloney murine leukemia virus-1 kinase by bisindolylmaleimide I has therapeutic implications, as this kinase plays pivotal roles in cytokine signaling and is implicated in the development of various tumors [12].

The interaction dynamics between bisindolylmaleimide I and proviral integration site for Moloney murine leukemia virus-1 kinase demonstrate the compound's broader kinase inhibitory profile beyond protein kinase C [12]. This cross-reactivity contributes to the compound's potential anticancer effects, as proviral integration site for Moloney murine leukemia virus-1 kinase inhibition can disrupt tumor cell survival pathways and enhance sensitivity to chemotherapeutic agents [13]. The selectivity and potency of bisindolylmaleimide I against proviral integration site for Moloney murine leukemia virus-1 kinase support its utility as a tool compound for studying this kinase's biological functions [12].

Concentration-Dependent Effects on Protein Kinase A

The concentration-dependent effects of bisindolylmaleimide I on protein kinase A reveal a complex relationship between inhibitor concentration and selectivity [10] [14]. At concentrations below 100 nanomolar, bisindolylmaleimide I demonstrates minimal inhibition of protein kinase A while maintaining high potency against protein kinase C, providing a therapeutic window for selective protein kinase C inhibition [10]. The IC₅₀ value for protein kinase A inhibition is reported as 2 micromolar, representing a 100-fold selectivity margin compared to protein kinase C inhibition [10].

At intermediate concentrations (100 nanomolar to 1 micromolar), bisindolylmaleimide I begins to exhibit low-level protein kinase A inhibition while maintaining complete protein kinase C inhibition [10]. This concentration range represents a transitional zone where selectivity for protein kinase C is maintained but the margin of selectivity begins to narrow. The compound's ability to discriminate between protein kinase C and protein kinase A in this concentration range makes it valuable for experimental applications requiring selective protein kinase C inhibition [10].

Higher concentrations of bisindolylmaleimide I (1-2 micromolar) result in moderate protein kinase A inhibition, with significant loss of selectivity for protein kinase C [10]. At concentrations exceeding 2 micromolar, bisindolylmaleimide I demonstrates significant protein kinase A inhibition, leading to non-selective kinase inhibition that compromises its utility as a specific protein kinase C inhibitor [10]. These concentration-dependent effects underscore the importance of careful dose selection in experimental applications to maintain the compound's selectivity profile [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

G protein-coupled receptor signal transduction and Ca

María Eugenia Alzugaray, María Victoria Gavazzi, Jorge Rafael RonderosPMID: 33017583 DOI: 10.1016/j.ygcen.2020.113637

Abstract

Allatotropin is a pleiotropic peptide originally characterized in insects. The existence of AT neuropeptide signaling was proposed in other invertebrates. In fact, we previously proposed the presence of an AT-like system regulating feeding behavior in Hydra sp. Even in insects, the information about the AT signaling pathway is incomplete. The aim of this study is to analyze the signaling cascade activated by AT in Hydra plagiodesmica using a pharmacological approach. The results show the involvement of Caand IP

signaling in the transduction pathway of the peptide. Furthermore, we confirm the existence of a GPCR system involved in this pathway, that would be coupled to a G

subfamily of Gα protein, which activates a PLC, inducing an increase in IP

and cytosolic Ca

. To the best of our knowledge, this work represents the first in vivo approach to study the overall signaling pathway and intracellular events involved in the myoregulatory effect of AT in Hydra sp.

Activation of Protein Kinase Cδ Contributes to the Induction of Src/EGF Receptor/ERK Signaling in Ammonia-treated Astrocytes

Guizhi Jia, Rui Wang, Yi Yue, Hongliang DaiPMID: 32125625 DOI: 10.1007/s12031-020-01517-8

Abstract

Previously, we showed that Src-mediated EGF receptor transactivation/ERK activation mediates ammonia-induced astrocyte swelling, which represents a major component of brain edema in hyperammonemic disorders. Here, we tested the role of PKC in the induction of this signaling pathway and its involvement in ammonia-mediated cell swelling. We found that incubating astrocytes with bisindolylmaleimide (BIM, an inhibitor of classical and novel PKC isoforms) or rottlerin, a PKCδ-specific inhibitor, attenuated the ammonia-induced phosphorylation of EGFR, while GF109203X had no effect on this pathway. We further found that BIM or rottlerin pretreatment inhibited the ammonia-induced phosphorylation of Src and that ammonia significantly increased the level of PKCδ pulled down by a Src antibody. AG1478, a specific EGFR kinase activity inhibitor, effectively inhibited phosphorylation at Tyr1068 but had no discernable effect on phosphorylation at Tyr845. Moreover, BIM or rottlerin abrogated ammonia-induced ERK phosphorylation. BIM-, rottlerin-, or GF109203X-treated astrocytes showed a significant reduction in cell swelling compared to that observed after treatment with ammonia alone. Finally, it was found that AG1478 attenuated ammonia-induced PKCα translocation to the particulate fraction. Taken together, our results indicate that PKCδ mediates ammonia-induced astrocyte swelling by activating Src and downstream EGF receptor/ERK signaling, which may contribute to the pathogenesis of neuropsychiatric disorders associated with hyperammonemia.Efficacy and safety of NAD+ ADP-ribosyltransferase 1 agonist versus Donepezil in elderly Chinese patients with Alzheimer disease: A novel target for effective therapy

Jianhong Wang, Shu Yang, Zicheng Hu, Haimei Yang, Dong Wei, Duozi Wang, Fuqiang GuoPMID: 31894029 DOI:

Abstract

This pilot study designed to evaluate the efficacy and safety of NAD+ ADP-ribosyl transferase 1 (NART) agonist in comparison with Donepezil (DNP) in elderly Chinese patients with Alzheimer disease (AD). In the present clinical trial, Chinese elderly patients aged >65 years with a confirmed diagnosis of AD were enrolled. The patients received NART agonist (test, DAG-structured PKC blockers (GF109203X)) or DNP 10mg daily (reference) for 6 months. The efficacy and safety data were collected from 120 patients (60 patients in each group) every 3 weeks until 6 months. The primary endpoints were to assess the change in cognitive score from baseline in both the treatment group. The result of the present study showed that the patients treated with DNP and NART agonist have similar efficacy and safety profile. Considering the clinical benefit, improvement in sign and symptoms of was numerically greater in DNP-treated patients as compared to NART agonist. However, a statistical difference in terms of clinical benefit was similar between both the treatment groups. Overall, both the study drugs were found comparable in relieving the symptoms of AD. This indicates that NART is a potential target for the treatment of AD in China. The results of the present study may help to design a large clinical trial to evaluate the efficacy and safety of NART agonist in comparison with DNP in AD patients.Asiatic acid, an active substance of Centella asiatica, presynaptically depresses glutamate release in the rat hippocampus

Cheng Wei Lu, Tzu Yu Lin, Su Jane Wang, Shu Kuei HuangPMID: 31706856 DOI: 10.1016/j.ejphar.2019.172781

Abstract

Inhibiting glutamate release can reduce neuronal excitability and is recognized as a key mechanism of anti-epileptic drugs. In this study, by using isolated nerve terminal (synaptosome) and slice preparations, we investigated the effect of asiatic acid, a triterpene isolated from Centella asiatica with antiepileptic activity, on glutamate release in the hippocampus of rats. In hippocampal synaptosomes, application of asiatic acid resulted in a concentration-dependent inhibition of 4-aminopyridine-evoked glutamate release. This inhibitory action was dependent on extracellular calcium, blocked by inhibiting the vesicular transporter, but was unaffected by inhibiting the glutamate transporter. In addition, asiatic acid decreased the 4-aminopyridine-induced increase in the intraterminal calcium and failed to alter the synaptosomal potential. Furthermore, the asiatic acid-mediated release inhibition was significantly suppressed by the N- and P/Q-type calcium channel inhibitor ω-conotoxin MVIIC or protein kinase C inhibitor GF109203X. Western blotting data in synaptosomes also revealed that asiatic acid reduced 4-aminopyridine-induced phosphorylation of protein kinase C. In hippocampal slices, asiatic acid decreased the frequencies of spontaneous excitatory postsynaptic currents without changing their amplitudes and glutamate-activated currents in CA3 pyramidal neurons. We also observed that asiatic acid significantly suppressed 4-aminopyridine-induced burst firing. These data suggest that, in rat hippocampal nerve terminals, asiatic acid attenuates the calcium influx via N- and P/Q-type calcium channels, subsequently suppressing protein kinase C activity and decreasing glutamate release.Role of Extracellular Calcium and Calcium Sensitization in the Anti-Contractile Effect of Perivascular Adipose Tissue in Pregnant Rat Aorta

Aishah Al-Jarallah, Elsie Oommen, Lilly Chacko Verghese, Mabayoje A OriowoPMID: 31484179 DOI: 10.1159/000502504

Abstract

Previous studies have shown that the anti-contractile effect of the perivascular adipose tissue (PVAT) is attenuated in pregnancy. In the present investigation, we have examined the possibility that this loss of anti-contractile effect could be due to changes in calcium mobilization. PVAT exerted anti-contractile effect against 5-hydroxytryptamine (5-HT)-induced contractions of aorta segments from pregnant and non-pregnant rats and this anti-contractile effect was attenuated in segments from pregnant rats. Nifedipine (10-6 mol/L), an inhibitor of L-type dihydropyridine calcium channels, significantly reduced 5-HT-induced contraction of aorta segments from non-pregnant and pregnant rats with and without PVAT. The inhibitory effect of nifedipine against 5-HT-induced contractions was attenuated in PVAT-free aorta segments from pregnant rats. However, while PVAT reduced the effectiveness of nifedipine in aorta segments from non-pregnant rats, it partially restored the inhibitory effect of nifedipine in aorta segments from pregnant rats. Inhibitors of calcium sensitization, Y-27632 (10-6 mol/L) and GF 109203X (10-6 mol/L), significantly reduced 5-HT-induced contractions of PVAT-free aorta segments from non-pregnant and pregnant rats. Both inhibitors, however, were less effective in aorta segments from pregnant rats. The presence of PVAT reduced the effectiveness of Y-27632 and GF 109203X in aorta segments from pregnant and non-pregnant rats. Protein expression of Rho-associated protein kinase (ROCK) I and II was detected in aorta segments and PVAT from pregnant and non-pregnant rats. There was a reduction in the expression of both isoforms in aorta segments but not PVAT from pregnant rats. In addition, there was no significant difference in the expression of ROCK-I and ROCK-II in PVAT from pregnant and non-pregnant rats. We concluded that the loss of anti-contractile effect of PVAT in aorta segments from pregnant rats could be due to increased influx of extracellular calcium through nifedipine-sensitive dihydropyridine channels.Quantitative Proteomic Profiling of Small Molecule Treated Mesenchymal Stem Cells Using Chemical Probes

Jerran Santos, Sibasish Dolai, Matthew B O'Rourke, Fei Liu, Matthew P Padula, Mark P Molloy, Bruce K MilthorpePMID: 33375241 DOI: 10.3390/ijms22010160

Abstract

The differentiation of human adipose derived stem cells toward a neural phenotype by small molecules has been a vogue topic in the last decade. The characterization of the produced cells has been explored on a broad scale, examining morphological and specific surface protein markers; however, the lack of insight into the expression of functional proteins and their interactive partners is required to further understand the extent of the process. The phenotypic characterization by proteomic profiling allows for a substantial in-depth analysis of the molecular machinery induced and directing the cellular changes through the process. Herein we describe the temporal analysis and quantitative profiling of neural differentiating human adipose-derived stem cells after sub-proteome enrichment using a bisindolylmaleimide chemical probe. The results show that proteins enriched by the Bis-probe were identified reproducibly with 133, 118, 126 and 89 proteins identified at timepoints 0, 1, 6 and 12, respectively. Each temporal timepoint presented several shared and unique proteins relative to neural differentiation and their interactivity. The major protein classes enriched and quantified were enzymes, structural and ribosomal proteins that are integral to differentiation pathways. There were 42 uniquely identified enzymes identified in the cells, many acting as hubs in the networks with several interactions across the network modulating key biological pathways. From the cohort, it was found by gene ontology analysis that 18 enzymes had direct involvement with neurogenic differentiation.Lysophosphatidic Acid Inhibits Simvastatin-Induced Myocytoxicity by Activating LPA Receptor/PKC Pathway

Kyung-Jong Won, Yu-Jin Goh, Sung-Hee HwangPMID: 32230890 DOI: 10.3390/molecules25071529

Abstract

Statins such as simvastatin have many side effects, including muscle damage, which is known to be the most frequent undesirable side effect. Lysophosphatidic acid (LPA), a kind of biolipid, has diverse cellular activities, including cell proliferation, survival, and migration. However, whether LPA affects statin-linked muscle damage has not been reported yet. In the present study, to determine whether LPA might exert potential protective effect on statin-induced myocyotoxicity, the effect of LPA on cytotoxicity in rat L6 myoblasts exposed to simvastatin was explored. Viability and apoptosis of rat L6 myoblasts were detected via 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5- [(phenylamino)carbonyl]-2-tetrazolium hydroxide (XTT) assay and terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay, respectively. Protein expression levels were detected via Western blotting. Simvastatin decreased viability of L6 cells. Such decrease in viability was recovered in the presence of LPA. Treatment with LPA suppressed simvastatin-induced apoptosis in L6 cells. In addition, treatment with LPA receptor inhibitor Ki16425, protein kinase C (PKC) inhibitor GF109203X, or intracellular calcium chelator BAPTA-AM attenuated the recovery effect of LPA on simvastatin-induced L6 cell toxicity. These findings indicate that LPA may inhibit simvastatin-induced toxicity in L6 cells probably by activating the LPA receptor-PKC pathway. Therefore, LPA might have potential as a bioactive molecule to protect muscles against simvastatin-induced myotoxicity.

Feedback Regulation of Syk by Protein Kinase C in Human Platelets

Stephanie Makhoul, Stephanie Dorschel, Stepan Gambaryan, Ulrich Walter, Kerstin JurkPMID: 31881809 DOI: 10.3390/ijms21010176

Abstract

The spleen tyrosine kinase (Syk) is essential for immunoreceptor tyrosine-based activation motif (ITAM)-dependent platelet activation, and it is stimulated by Src-family kinase (SFK)-/Syk-mediated phosphorylation of Y352 (interdomain-B) and Y525/526 (kinase domain). Additional sites for Syk phosphorylation and protein interactions are known but remain elusive. Since Syk S297 phosphorylation (interdomain-B) was detected in platelets, we hypothesized that this phosphorylation site regulates Syk activity via protein kinase C (PKC)-and cyclic adenosine monophosphate (cAMP)-dependent pathways. ADP, the GPVI-agonist convulxin, and the GPIbα-agonist echicetin beads (EB) were used to stimulate human platelets with/without effectors. Platelet aggregation and intracellular messengers were analyzed, along with phosphoproteins, by immunoblotting using phosphosite-specific antibodies or phos-tags. ADP, convulxin, and EB upregulated Syk S297 phosphorylation, which was inhibited by iloprost (cAMP pathway). Convulxin-stimulated Syk S297 phosphorylation was stoichiometric, transient, abolished by the PKC inhibitor GF109203X, and mimicked by the PKC activator PDBu. Convulxin/EB stimulated Syk S297, Y352, and Y525/526 phosphorylation, which was inhibited by SFK and Syk inhibitors. GFX and iloprost inhibited convulxin/EB-induced Syk S297 phosphorylation but enhanced Syk tyrosine (Y352/Y525/526) and substrate (linker adaptor for T cells (LAT), phospholipase γ2 (PLC γ2)) phosphorylation. GFX enhanced convulxin/EB-increases of inositol monophosphate/Ca. ITAM-activated Syk stimulates PKC-dependent Syk S297 phosphorylation, which is reduced by SFK/Syk/PKC inhibition and cAMP. Inhibition of Syk S297 phosphorylation coincides with enhanced Syk activation, suggesting that S297 phosphorylation represents a mechanism for feedback inhibition in human platelets.

PKC Mediates LPS-Induced IL-1β Expression and Participates in the Pro-inflammatory Effect of A

Sheng-Yu Fu, Ren-Ping Xiong, Yan Peng, Zhuo-Hang Zhang, Xing Chen, Yan Zhao, Ya-Lei Ning, Nan Yang, Yuan-Guo Zhou, Ping LiPMID: 31650360 DOI: 10.1007/s11064-019-02895-1

Abstract

Pathogens such as bacterial lipopolysaccharide (LPS) play an important role in promoting the production of the inflammatory cytokines interleukin-1 beta (IL-1β) and tumour necrosis factor-α (TNF-α) in response to infection or damage in microglia. However, whether different signalling pathways regulate these two inflammatory factors remains unclear. The protein kinase C (PKC) family is involved in the regulation of inflammation, and our previous research showed that the activation of the PKC pathway played a key role in the LPS-induced transformation of the adenosine Areceptor (A

R) from anti-inflammatory activity to pro-inflammatory activity under high glutamate concentrations. Therefore, in the current study, we investigated the role of PKC in the LPS-induced production of these inflammatory cytokines in mouse primary microglia. GF109203X, a specific PKC inhibitor, inhibited the LPS-induced expression of IL-1β messenger ribonucleic acid and intracellular protein in a dose-dependent manner. Moreover, 5 µM GF109203X prevented LPS-induced IL-1β expression but did not significantly affect LPS-induced TNF-α expression. PKC promoted IL-1β expression by regulating the activity of NF-κB but did not significantly impact the activity of ERK1/2. A

R activation by CGS21680, an A

R agonist, facilitated LPS-induced IL-1β expression through the PKC pathway at high glutamate concentrations but did not significantly affect LPS-induced TNF-α expression. Taken together, these results suggest a new direction for specific intervention with LPS-induced inflammatory factors in response to specific signalling pathways and provide a mechanism for A

R targeting, especially after brain injury, to influence inflammation by interfering with A

R.

Exosomal miR-16-5p as a target for malignant mesothelioma

Phillip B Munson, Elizabeth M Hall, Nicholas H Farina, Harvey I Pass, Arti ShuklaPMID: 31406207 DOI: 10.1038/s41598-019-48133-0